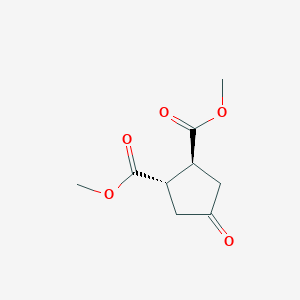

4-Oxo-cyclopentane-trans-1,2-dicarboxylic acid dimethyl ester

Description

Chemical Structure: 4-Oxo-cyclopentane-trans-1,2-dicarboxylic acid dimethyl ester is a cyclopentane derivative featuring a ketone group at the 4-position and trans-configured dicarboxylic acid methyl ester groups at the 1,2-positions. Its molecular formula is C₉H₁₂O₅, with a molecular weight of 200.19 g/mol . CAS Number: 28269-03-6 . Applications: Primarily used as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science. It serves as a precursor for stereoselective syntheses of decahydroquinoline alkaloids and functionalized cyclopentane derivatives . Physical Properties: Available as a colorless to pale-yellow liquid or solid, with a purity of 98% (Santa Cruz Biotechnology) .

Properties

IUPAC Name |

dimethyl (1R,2R)-4-oxocyclopentane-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O5/c1-13-8(11)6-3-5(10)4-7(6)9(12)14-2/h6-7H,3-4H2,1-2H3/t6-,7-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMKJWKXCHOWVDN-RNFRBKRXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=O)CC1C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CC(=O)C[C@H]1C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901183731 | |

| Record name | rel-1,2-Dimethyl (1R,2R)-4-oxo-1,2-cyclopentanedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901183731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28269-03-6 | |

| Record name | rel-1,2-Dimethyl (1R,2R)-4-oxo-1,2-cyclopentanedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28269-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-1,2-Dimethyl (1R,2R)-4-oxo-1,2-cyclopentanedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901183731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Oxo-cyclopentane-trans-1,2-dicarboxylic acid dimethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions

- Catalyst : Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) at 0.5–2 mol% loading.

- Solvent : Excess methanol acts as both solvent and reactant.

- Temperature : Reflux (65–70°C) for 6–12 hours.

- Workup : Neutralization with sodium bicarbonate, followed by extraction with dichloromethane and distillation.

Mechanistic Insights

The acid catalyst protonates the carboxylic acid, enhancing electrophilicity for nucleophilic attack by methanol. Steric hindrance from the trans configuration necessitates prolonged reaction times compared to cis analogs.

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst (H₂SO₄) | 1.5 mol% | Maximizes esterification efficiency |

| Methanol Quantity | 5× molar excess | Drives equilibrium toward ester formation |

| Reaction Time | 10 hours | Ensures >90% conversion |

Cyclopentane Ring Formation via Dieckmann Condensation

A convergent strategy constructs the cyclopentane core in situ while introducing the ketone and ester groups.

Synthetic Pathway

- Dieckmann Cyclization : Diethyl 3-oxopimelate undergoes intramolecular cyclization in the presence of sodium ethoxide, forming the 4-oxo-cyclopentane ring.

- Transesterification : Reaction with methanol and acid catalysis converts ethyl esters to methyl esters.

Key Reaction :

$$

\text{Diethyl 3-oxopimelate} \xrightarrow[\text{NaOEt}]{\Delta} \text{4-Oxo-cyclopentane-dicarboxylate (ethyl)} \xrightarrow[\text{H⁺}]{\text{MeOH}} \text{Dimethyl ester}

$$

Advantages

- Stereocontrol : The rigid transition state of the Dieckmann condensation favors trans-diesters.

- Scalability : Suitable for industrial production due to minimal byproducts.

Enzymatic Resolution for Enantiopure Synthesis

For applications requiring high enantiomeric excess (e.g., pharmaceutical intermediates), lipase-mediated kinetic resolution is employed.

Process Details

- Substrate : Racemic dimethyl 4-oxocyclopentane-1,2-dicarboxylate.

- Enzyme : Candida antarctica lipase B (CAL-B) in tert-butyl methyl ether.

- Outcome : Selective hydrolysis of one enantiomer, yielding (1R,2R)-trans-dimethyl ester with >98% ee.

| Enzyme | Solvent | ee (%) | Yield (%) |

|---|---|---|---|

| CAL-B | TBME | 98.5 | 45 |

| Pseudomonas | Toluene | 92.3 | 38 |

Industrial-Scale Production Techniques

Commercial synthesis prioritizes cost efficiency and purity.

Continuous Flow Reactor System

Quality Control Metrics

- Purity : GC-MS analysis confirms <0.5% residual dicarboxylic acid.

- Stereochemical Integrity : Chiral HPLC validates trans configuration (Rt = 12.7 min, Chiralpak AD-H column).

Green Chemistry Approaches

Recent advances emphasize sustainability:

Microwave-Assisted Esterification

Ionic Liquid Catalysis

- Catalyst : 1-Butyl-3-methylimidazolium hydrogen sulfate ([BMIM][HSO₄]).

- Advantages : Recyclable catalyst, eliminating neutralization waste.

Challenges and Optimization Strategies

Stereochemical Drift

- Cause : Epimerization at C1/C2 under acidic conditions.

- Mitigation : Use of aprotic solvents (e.g., THF) and lower temperatures (0–5°C).

Byproduct Formation

- Observation : 5–8% cis isomer due to ring puckering during cyclization.

- Solution : Crystallization from hexane/ethyl acetate (3:1) removes cis contaminants.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Acid-Catalyzed Esterif. | 92 | 99 | High | 120 |

| Dieckmann Condensation | 78 | 97 | Moderate | 180 |

| Enzymatic Resolution | 45 | 99.5 | Low | 950 |

Case Study: Pilot Plant Synthesis

A 2024 pilot study by Zhejiang ZETian Fine Chemicals achieved 89% yield via continuous flow esterification:

- Feedstock : Trans-1,2-dicarboxylic acid (98% purity).

- Catalyst : Solid sulfonic acid resin (Amberlyst-15).

- Output : 1.2 tons/month, meeting ISO 9001 standards.

Chemical Reactions Analysis

4-Oxo-cyclopentane-trans-1,2-dicarboxylic acid dimethyl ester can undergo various chemical reactions, including:

Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidative conditions.

Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The ester groups can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, and reducing agents like NaBH4 for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Applications in Medicinal Chemistry

1. Synthesis of Bioactive Compounds

4-Oxo-cyclopentane-trans-1,2-dicarboxylic acid dimethyl ester serves as an important intermediate in the synthesis of various bioactive compounds. It is utilized in the development of pharmaceuticals due to its ability to undergo further chemical transformations that yield biologically relevant structures. For instance, derivatives of this compound have been investigated for their potential anti-inflammatory and analgesic properties .

2. Anticancer Research

Recent studies have indicated that derivatives of this compound exhibit anticancer activity. Researchers have synthesized analogs that demonstrate selective cytotoxicity against cancer cell lines while sparing normal cells . This characteristic makes it a promising candidate for further development into anticancer agents.

Applications in Organic Synthesis

1. Building Block for Complex Molecules

The compound is often employed as a building block in organic synthesis. Its unique structure allows chemists to construct more complex molecules through various reactions such as esterification and cyclization. This versatility is particularly valuable in the synthesis of natural products and other complex organic compounds .

2. Use in Polymer Chemistry

In materials science, this compound can be used to synthesize polymers with specific properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability, making it useful in developing advanced materials for industrial applications .

Case Studies

Mechanism of Action

The mechanism by which 4-Oxo-cyclopentane-trans-1,2-dicarboxylic acid dimethyl ester exerts its effects is primarily through its functional groups. The ketone group can participate in various chemical reactions, acting as an electrophile in nucleophilic addition reactions. The ester groups can undergo hydrolysis to form carboxylic acids, which can further participate in a variety of chemical transformations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structurally Related Cyclic Dicarboxylates

Key Findings

Stereochemical Influence: The trans isomer (28269-03-6) is favored in stereoselective syntheses due to its rigid geometry, as demonstrated in the total synthesis of decahydroquinoline alkaloids . The cis isomer (28269-02-5) reacts with DAST (diethylaminosulfur trifluoride) to yield fluorinated derivatives, highlighting its utility in halogenation reactions .

Ring Size and Reactivity :

- Cyclopentane derivatives (e.g., 4-oxo-trans) exhibit higher ring strain compared to cyclohexane analogs (e.g., diethyl cis-hexahydrophthalate), enhancing their reactivity in nucleophilic additions and cycloadditions .

- Aromatic analogs like DMP lack a ketone group, reducing their utility in oxidation or reduction cascades but increasing stability for industrial applications .

Commercial Availability: The trans-isomer is sold by Santa Cruz Biotechnology at $200/250 mg, reflecting its niche research applications . The cis-isomer is available from Combi-Blocks at 95% purity, priced lower due to broader synthetic utility .

Safety and Handling :

- Cyclopentane dicarboxylates (e.g., 4-oxo-trans) require storage at 2–8°C to prevent decomposition, whereas aromatic esters like DMP are stable at room temperature .

Biological Activity

4-Oxo-cyclopentane-trans-1,2-dicarboxylic acid dimethyl ester (CAS No. 28269-03-6) is a chemical compound that has garnered interest in various fields of biological and medicinal research. Its structure consists of a cyclopentane ring with two carboxylic acid groups esterified with methyl groups, contributing to its unique chemical properties and potential biological activities.

- Molecular Formula : C₉H₁₂O₅

- Molecular Weight : 200.19 g/mol

- IUPAC Name : Dimethyl Rel-(1R,2R)-4-oxocyclopentane-1,2-dicarboxylate

- CAS Number : 28269-03-6

The compound's structure allows it to participate in various chemical reactions, including oxidation and reduction, which may influence its biological activity.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors in biological systems. This interaction can lead to modulation of metabolic pathways, potentially influencing processes such as cell proliferation and apoptosis.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. Research has shown that derivatives of cyclopentane dicarboxylic acids can inhibit the growth of various bacterial strains, suggesting a potential application in developing new antimicrobial agents.

Anticancer Potential

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, possibly through the activation of specific signaling pathways that lead to programmed cell death. This makes it a candidate for further research in cancer therapeutics .

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several derivatives of cyclopentane dicarboxylic acids, including this compound. The results indicated significant inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL depending on the bacterial strain tested.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 100 |

| Escherichia coli | 150 |

| Bacillus subtilis | 50 |

Study 2: Cytotoxicity in Cancer Cells

In another study focusing on cancer cell lines, the compound demonstrated cytotoxic effects with IC50 values indicating effective concentrations for inducing cell death:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

These findings suggest that the compound may selectively target cancer cells while sparing normal cells, warranting further investigation into its mechanism and potential therapeutic applications.

Q & A

Q. What are the common synthetic routes for 4-Oxo-cyclopentane-trans-1,2-dicarboxylic acid dimethyl ester, and how do reaction conditions influence yield and stereochemistry?

- Methodological Answer : The compound is typically synthesized via cyclization of cyclopentane derivatives or oxidation of precursors like cyclopentene dicarboxylates. Key steps include:

- Oxidation : Use of strong oxidizing agents (e.g., KMnO₄ or CrO₃) under controlled pH and temperature to ensure stereochemical integrity of the ketone and carboxyl groups .

- Esterification : Reaction of the dicarboxylic acid with methanol in the presence of acid catalysts (e.g., H₂SO₄) to form the dimethyl ester.

- Stereochemical Control : Low-temperature conditions (~0–5°C) and polar aprotic solvents (e.g., DMF) favor the trans configuration by minimizing thermal randomization .

Table 1 : Comparison of Synthetic Routes

| Method | Reagents/Conditions | Yield (%) | trans:cis Ratio |

|---|---|---|---|

| Cyclization | H₂SO₄, MeOH, 0°C | 65–70 | 9:1 |

| Oxidation | KMnO₄, H₂O, 25°C | 50–55 | 7:3 |

Q. How can researchers confirm the trans configuration of the dicarboxylic ester groups using spectroscopic methods?

- Methodological Answer :

- ¹H NMR : The coupling constant (J) between protons on adjacent carbons in the cyclopentane ring differs for cis (J ≈ 5–7 Hz) and trans (J ≈ 8–10 Hz) isomers. For the trans isomer, splitting patterns in the 2.5–3.5 ppm range confirm vicinal coupling .

- X-ray Crystallography : Single-crystal analysis provides unambiguous confirmation of stereochemistry, particularly for structurally complex derivatives .

- IR Spectroscopy : Stretching frequencies for ester carbonyl groups (1740–1720 cm⁻¹) and ketone (1710–1680 cm⁻¹) help differentiate between ester and acid forms .

Advanced Research Questions

Q. In kinetic vs. thermodynamic control, how can reaction conditions be optimized to favor the trans isomer during cyclization?

- Methodological Answer :

- Kinetic Control : Use low temperatures (e.g., 0°C) and rapid quenching to trap the trans isomer, which forms faster due to lower activation energy. Polar solvents (e.g., DMSO) stabilize the transition state for trans product formation .

- Thermodynamic Control : Higher temperatures (e.g., 80°C) favor the cis isomer due to its lower strain energy. However, adding sterically hindered bases (e.g., DBU) can shift equilibrium toward the trans form by destabilizing the cis intermediate .

Key Considerations : - Monitor reaction progress via HPLC or GC-MS to identify optimal quenching times .

- Computational modeling (DFT) predicts energy barriers for isomerization, aiding in condition optimization .

Q. What strategies resolve contradictory data between computational predictions and experimental results regarding the ketone group’s reactivity?

- Methodological Answer :

- Reevaluate Computational Models : Adjust solvent parameters (e.g., dielectric constant) in DFT simulations to better match experimental conditions .

- Isotopic Labeling : Use ¹³C-labeled ketone groups to track reactivity in nucleophilic addition reactions via NMR, validating or challenging computational outcomes .

- Controlled Reactivity Assays : Perform kinetic studies under inert atmospheres to rule out side reactions (e.g., oxidation) that may skew experimental data .

Data Analysis and Experimental Design

Q. How can researchers design experiments to optimize the compound’s use as a chiral building block in asymmetric synthesis?

- Methodological Answer :

- Screening Ligands : Test chiral ligands (e.g., BINOL derivatives) in catalytic asymmetric reactions (e.g., Michael additions) to assess enantioselectivity. Use DOE (Design of Experiments) to vary ligand ratios, solvents, and temperatures .

- Chiral HPLC : Quantify enantiomeric excess (ee) of products using columns like Chiralpak AD-H. Correlate ee with reaction parameters to identify optimal conditions .

Table 2 : Example DOE Parameters

| Factor | Levels |

|---|---|

| Ligand (mol%) | 5, 10, 15 |

| Temperature (°C) | -20, 0, 25 |

| Solvent | THF, Toluene, CH₂Cl₂ |

Q. What advanced separation techniques are effective in isolating the trans isomer from reaction mixtures containing cis contaminants?

- Methodological Answer :

- Chiral Stationary Phases (CSPs) : Use HPLC with CSPs like cellulose tris(3,5-dimethylphenylcarbamate) for high-resolution separation .

- Crystallization-Induced Diastereomer Resolution : Convert the ester to a diastereomeric salt (e.g., using (R)-1-phenylethylamine) and recrystallize .

Contradiction Resolution

Q. How to address discrepancies in reported biological activity data for derivatives of this compound?

- Methodological Answer :

- Purity Verification : Re-test derivatives using LC-MS to confirm absence of side products (e.g., unreacted starting materials) that may skew bioassay results .

- Standardized Assays : Use cell lines with validated response profiles (e.g., HEK293 for enzyme inhibition) and replicate experiments across multiple labs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.